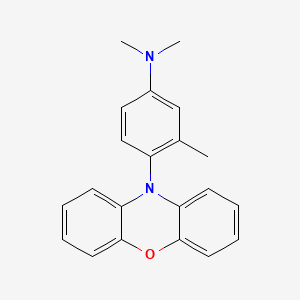
2,5-Dichloro-7-nitrobenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-7-nitrobenzoxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-7-nitrobenzoxazole typically involves the reaction of 2-aminophenol with chlorinated aromatic compounds under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dichloronitrobenzene in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-7-nitrobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives with various functional groups.
Reduction Reactions: Amino-substituted benzoxazole derivatives.
Oxidation Reactions: Oxidized benzoxazole derivatives with different oxidation states.
Applications De Recherche Scientifique
2,5-Dichloro-7-nitrobenzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a tool for understanding biochemical pathways.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-7-nitrobenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
2,5-Dichloro-7-nitrobenzoxazole can be compared with other benzoxazole derivatives, such as:
2,5-Dichlorobenzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitrobenzoxazole: Lacks the chlorine substituents, leading to variations in its chemical properties and applications.
2-Chloro-7-nitrobenzoxazole:
The unique combination of chlorine and nitro groups in this compound contributes to its distinct chemical behavior and wide range of applications .
Propriétés
Formule moléculaire |
C7H2Cl2N2O3 |
|---|---|
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
2,5-dichloro-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2Cl2N2O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H |
Clé InChI |
LEIXBBVKUKMZML-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=C(O2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
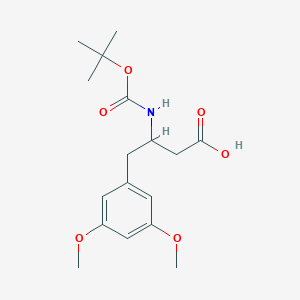
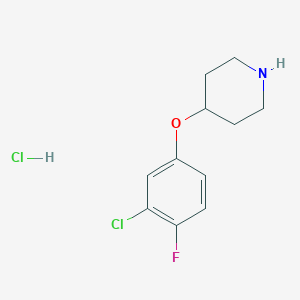
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
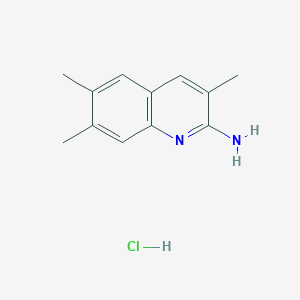
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
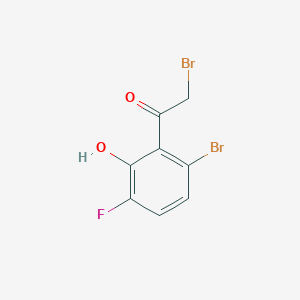
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
